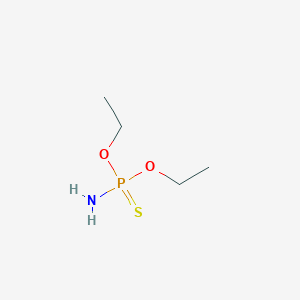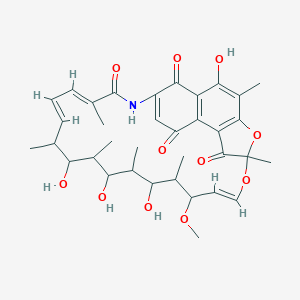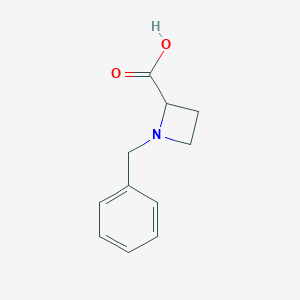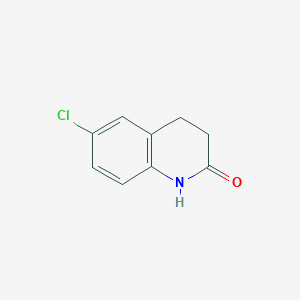
6-氯-3,4-二氢-1H-喹啉-2-酮
描述
6-Chloro-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the molecular formula C9H8ClNO. It has a molecular weight of 181.62 . This compound is part of the quinoline family, which is widely found throughout nature in various forms .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-chloro-3,4-dihydro-1H-quinolin-2-one, is a topic of interest in medicinal chemistry research. Various synthetic methodologies have been reported, including the Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one consists of a quinoline moiety, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The chlorine atom is attached to the 6th carbon of the quinoline ring .Chemical Reactions Analysis
Quinoline derivatives, including 6-chloro-3,4-dihydro-1H-quinolin-2-one, can undergo various chemical reactions. For instance, they can participate in Brønsted acid-mediated or Lewis acid-catalyzed sequential reactions with 2-alkynylanilines and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-3,4-dihydro-1H-quinolin-2-one include a melting point of 106 °C and a predicted boiling point of 362.5±42.0 °C. The compound has a predicted density of 1.290±0.06 g/cm3 .科学研究应用
Synthesis of Biologically Active Molecules
6-Chloro-3,4-dihydro-1H-quinolin-2-one: serves as a key intermediate in the synthesis of various biologically active molecules. Its reactivity allows for the introduction of additional functional groups that can lead to the development of new pharmacological agents .
Organocatalytic Reactions
This compound is used in organocatalytic reactions, such as the domino Michael-hemiacetalization process. These reactions are crucial for constructing complex organic molecules with high enantioselectivity, which is essential in the creation of drugs with specific chiral centers .
Enantioselective Reduction
The compound is also employed in the enantioselective reduction by certain fungi, like Didymosphaeria igniaria . This process is important for producing enantiomerically pure substances, which are often required for the study and development of new medications .
Development of Antimicrobial Agents
Research indicates that derivatives of 6-chloro-3,4-dihydro-1H-quinolin-2-one have potential as antimicrobial agents. The structural framework of the compound allows for the synthesis of novel quinolone-based antibiotics .
Antitumor Activity
Some derivatives of this compound have shown promise in antitumor studies. The chloroquinoline core is a common feature in many compounds with known antitumor properties, making it a valuable scaffold for drug discovery .
Antileishmanial Research
The compound’s derivatives have been synthesized and evaluated for their efficacy against visceral leishmaniasis. This research is crucial for developing new treatments for this neglected tropical disease .
未来方向
属性
IUPAC Name |
6-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDOVTGWTBEYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459758 | |
| Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3,4-dihydro-1H-quinolin-2-one | |
CAS RN |
19358-40-8 | |
| Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



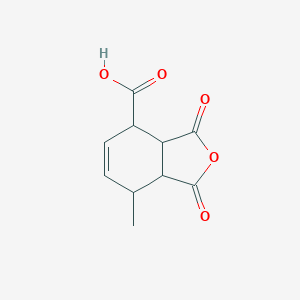
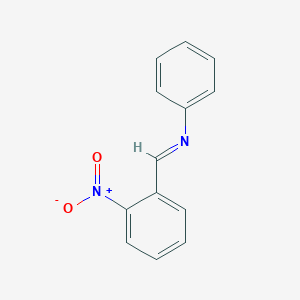
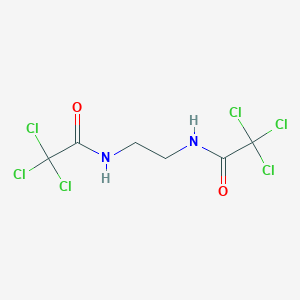
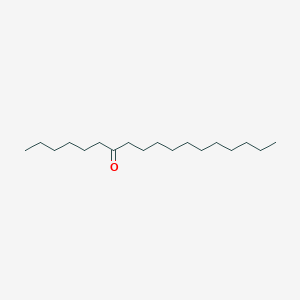

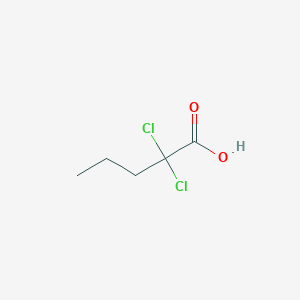

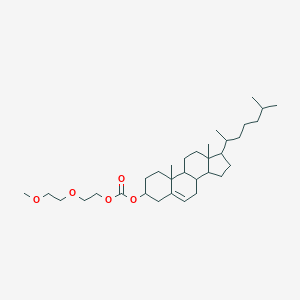
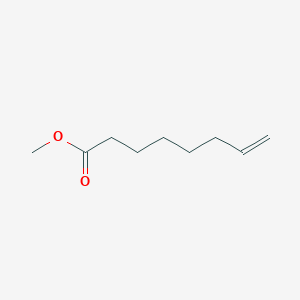
![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
